molecular formula C22H22N5OS.Cl<br>C22H22ClN5OS B12707075 3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride CAS No. 85409-40-1

3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride

Katalognummer: B12707075
CAS-Nummer: 85409-40-1
Molekulargewicht: 440.0 g/mol
InChI-Schlüssel: WXVUDEALDLWLFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride is a complex organic compound that features a thiazolium core with various functional groups attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride typically involves multi-step organic reactions. The process may start with the preparation of the thiazolium core, followed by the introduction of the indole and azo groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, ensuring high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors might be employed to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield different oxidized forms of the compound, while substitution reactions could introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a component in industrial processes.

Wirkmechanismus

The mechanism of action of 3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazole
  • **3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolidine

Uniqueness

Compared to similar compounds, 3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride may exhibit unique properties due to the presence of the thiazolium core and the specific arrangement of functional groups

Eigenschaften

CAS-Nummer

85409-40-1

Molekularformel

C22H22N5OS.Cl
C22H22ClN5OS

Molekulargewicht

440.0 g/mol

IUPAC-Name

N-methyl-3-[2-[(1-methyl-2-phenylindol-3-yl)diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;chloride

InChI

InChI=1S/C22H21N5OS.ClH/c1-23-19(28)12-13-27-14-15-29-22(27)25-24-20-17-10-6-7-11-18(17)26(2)21(20)16-8-4-3-5-9-16;/h3-11,14-15H,12-13H2,1-2H3;1H

InChI-Schlüssel

WXVUDEALDLWLFM-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)CC[N+]1=C(SC=C1)N=NC2=C(N(C3=CC=CC=C32)C)C4=CC=CC=C4.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.